Chloroacetone: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Chloroacetone: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Chloroacetone (systematic name: 1-chloro-2-propanone) is a versatile and highly reactive bifunctional organic compound. Its structure, featuring both an α-haloketone and a carbonyl group, makes it a valuable intermediate in a wide range of organic syntheses. It has been utilized in the manufacturing of color photography couplers, insecticides, perfumes, and as an intermediate in the production of antioxidants and pharmaceuticals.[1][2] This guide provides an in-depth overview of its chemical properties and reactivity, tailored for professionals in research and development.
Core Chemical and Physical Properties
Chloroacetone is a colorless to amber liquid with a pungent, irritating odor.[3][4] It is a potent lachrymator, meaning it causes tearing, and was used as a tear gas in World War I.[3][5] The compound is sensitive to light and may turn dark and resinify upon prolonged exposure.[6][7] For this reason, it is often stabilized with small amounts of water or calcium carbonate.[6][8]
Quantitative Data Summary
The following table summarizes the key quantitative properties of chloroacetone.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅ClO | [9] |
| Molecular Weight | 92.52 g/mol | [3][9] |
| Appearance | Colorless to amber liquid | [3][4] |
| Odor | Pungent, irritating | [6] |
| Density | 1.123 - 1.162 g/mL at 20-25 °C | [3][9][10] |
| Melting Point | -44.5 °C | [3][10] |
| Boiling Point | 119-120 °C (at 760 mmHg) | [9][10][11] |
| Flash Point | 32 - 35 °C | [2][11] |
| Vapor Pressure | 16 mbar (12 mmHg) at 20 °C | [4] |
| Vapor Density | 3.19 (Air = 1.0) | [4] |
| Solubility in Water | Slightly soluble (~10-124 g/L at 20 °C) | [8][10][11] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, acetone | [11][12] |
| Refractive Index (n20/D) | 1.432 | [10][13] |
| Autoignition Temperature | 610 °C | [3][5] |
Reactivity and Hazardous Properties
Chloroacetone's reactivity is dominated by its two functional groups: the ketone and the carbon-chlorine bond at the alpha position. This bifunctionality allows it to act as both an electrophile at the carbonyl carbon and, more significantly, at the α-carbon.
Stability and Incompatibility:
-
Light Sensitivity: Turns dark and resinifies on prolonged exposure to light.[7] It may polymerize slowly under the influence of light, creating a fire or explosion hazard.[11]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and amines.[2][4][14] It can be corrosive to steel and aluminum.[2][15]
-
Stabilization: Commercial preparations are typically stabilized with 0.1-0.5% water or calcium carbonate to prevent polymerization and decomposition.[2][6]
Hazardous Decomposition:
-
When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and carbon monoxide.[2][16][17]
-
Unstabilized chloroacetone may decompose explosively during distillation.[6][8] Transportation of unstabilized chloroacetone is banned in the United States.[11]
General Reactivity Overview
The diagram below illustrates the primary modes of reactivity for chloroacetone.
Caption: Primary reaction pathways of chloroacetone.
Key Experimental Protocols
Chloroacetone is a key substrate in several important name reactions for synthesizing heterocyclic compounds.
Hantzsch Thiazole (B1198619) Synthesis: 2-Amino-4-methylthiazole
This reaction is a classic method for synthesizing thiazole rings by reacting an α-haloketone with a thioamide. The following protocol is adapted from Organic Syntheses.[3]
Reaction: CH₃COCH₂Cl + H₂NCSNH₂ → C₄H₆N₂S + HCl
Materials:
-
Thiourea (B124793) (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole), distilled, bp 118-120 °C
-
Water (200 cc)
-
Sodium hydroxide (B78521) (200 g)
-
Diethyl ether
Procedure:
-
Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add the chloroacetone via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Once the addition is complete, reflux the yellow solution for two hours.
-
Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm.
-
An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper, oily layer.
-
Extract the aqueous layer three times with diethyl ether (total volume of 300 cc).
-
Combine the original oil layer with the ethereal extracts and dry over 30 g of solid sodium hydroxide.
-
Filter the solution by gravity to remove any tars.
-
Distill the ether from a steam bath.
-
Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133 °C / 18 mm Hg. The product, 2-amino-4-methylthiazole, will solidify upon cooling.
Mechanism of Hantzsch Thiazole Synthesis
References
- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetone | High-Purity Reagent for Research [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 7. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Metabolome Database: Showing metabocard for Chloroacetone (HMDB0250107) [hmdb.ca]
- 17. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
